(4-Fluorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone
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Overview
Description
(4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE is a complex organic compound that features a benzofuran core, a pyrrolidine moiety, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the functional groups, such as converting a ketone to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce halogenated analogs of the original compound .
Scientific Research Applications
(4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(3-{[(2R)-2,3-DIHYDROXYPROPYL]OXY}PHENYL)METHANONE: Shares a fluorophenyl group and has similar biological activities.
(5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(3-(PIPERIDIN-4-YLOXY)PHENYL)METHANONE: Another compound with a fluorophenyl group, used in similar research contexts.
Uniqueness
What sets (4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE apart is its unique combination of a benzofuran core with a pyrrolidine moiety, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C20H18FNO3/c21-14-5-3-13(4-6-14)20(24)16-12-25-18-8-7-17(23)15(19(16)18)11-22-9-1-2-10-22/h3-8,12,23H,1-2,9-11H2 |
InChI Key |
IGBMHCFUGVRRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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